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molecular formula C19H23N5OS B8511708 1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea

1-Ethyl-3-[2-(3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzyl]-urea

Cat. No. B8511708
M. Wt: 369.5 g/mol
InChI Key: PHHKWHBPRKFKKF-UHFFFAOYSA-N
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Patent
US07321040B2

Procedure details

To a solution of 2-(3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzylamine (200.0 mg, 0.671 mmol) in dichloromethane (6.71 mL) under nitrogen at ambient temperature was added ethyl isocyanate (53.0 μL, 0.67 mmol). The reaction was stirred for 20 minutes, then the solvent was removed in vacuo. The residue was recrystallized from ethyl acetate to give the title compound (231 mg, 94%). MS (M+1)=370.5.
Name
2-(3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzylamine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
53 μL
Type
reactant
Reaction Step One
Quantity
6.71 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:8]2[CH:9]=[C:10]([S:13][C:14]3[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=3[CH2:16][NH2:17])[CH:11]=[CH:12][C:7]2=[N:6][N:5]=1)([CH3:3])[CH3:2].[CH2:22]([N:24]=[C:25]=[O:26])[CH3:23]>ClCCl>[CH2:22]([NH:24][C:25]([NH:17][CH2:16][C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][C:14]=1[S:13][C:10]1[CH:11]=[CH:12][C:7]2[N:8]([C:4]([CH:1]([CH3:3])[CH3:2])=[N:5][N:6]=2)[CH:9]=1)=[O:26])[CH3:23]

Inputs

Step One
Name
2-(3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ylsulfanyl)-benzylamine
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)C1=NN=C2N1C=C(C=C2)SC2=C(CN)C=CC=C2
Name
Quantity
53 μL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
6.71 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)NC(=O)NCC1=C(C=CC=C1)SC=1C=CC=2N(C1)C(=NN2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 231 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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